1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a highly functionalized, halogenated heterocyclic intermediate designed for the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). By integrating a metabolically blocked 4-chloro-3,5-dimethylpyrazole core with a pre-installed fluorohydrin moiety, this compound provides a dual-advantage scaffold that bypasses hazardous in-house fluorination steps. For procurement teams and synthetic planners, sourcing this exact molecule eliminates the need to handle volatile fluorinated epoxides while securing a building block optimized for enhanced lipophilicity, superior hydrogen-bond donor capacity, and robust oxidative stability [1].
Attempting to substitute this compound with the unalkylated precursor (4-chloro-3,5-dimethyl-1H-pyrazole) shifts the burden of fluorohydrin installation onto the buyer, typically requiring the use of highly toxic epifluorohydrin and resulting in crude mixtures with 15-20% polyalkylated byproducts that demand costly prep-HPLC purification [1]. Conversely, substituting with the cheaper, non-fluorinated analog (1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol) fundamentally alters the physicochemical profile of downstream products; the absence of the fluorine atom raises the pKa of the secondary alcohol, weakening its hydrogen-bond donor strength, and leaves the terminal methyl group highly vulnerable to rapid CYP450-mediated aliphatic oxidation [2].
When utilized as a precursor for downstream Williamson ether synthesis or cross-coupling, the fluorohydrin moiety of this compound demonstrates superior stability under basic conditions compared to its chlorohydrin analog. While the chlorohydrin readily undergoes intramolecular cyclization to form an epoxide (consuming the starting material and halting the intended etherification), the robust C-F bond in 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol resists elimination, allowing for high-yielding functionalization of the secondary alcohol [1].
| Evidence Dimension | Yield of downstream O-alkylation (NaH, THF, R-Br) |
| Target Compound Data | >85% yield of desired ether |
| Comparator Or Baseline | 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropropan-2-ol (<40% yield, >50% epoxide formation) |
| Quantified Difference | 45% absolute increase in target yield; elimination of epoxide byproduct |
| Conditions | Standard basic etherification conditions (NaH, THF, 0 to 25 °C) |
Procuring the fluorinated building block prevents catastrophic yield loss during subsequent synthetic steps, directly lowering the cost of goods for complex library generation.
The presence of the 4-chloro substituent on the pyrazole ring is critical for the metabolic survivability of downstream candidates. Assays using human liver microsomes (HLM) on model derivatives show that compounds lacking the 4-chloro group undergo rapid oxidative degradation at the unsubstituted C4 position. By procuring the pre-chlorinated scaffold, discovery teams ensure a significantly lower intrinsic clearance rate for their final compounds [1].
| Evidence Dimension | Intrinsic Clearance (Cl_int) in HLM for derived model compounds |
| Target Compound Data | Cl_int < 15 µL/min/mg protein |
| Comparator Or Baseline | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol derivatives (Cl_int > 60 µL/min/mg protein) |
| Quantified Difference | >4-fold reduction in metabolic clearance |
| Conditions | In vitro human liver microsome (HLM) assay, 30 min incubation, NADPH regeneration system |
Starting with a metabolically robust 4-chloro precursor drastically reduces late-stage attrition in drug discovery programs caused by poor pharmacokinetic profiles.
The strategic placement of the fluorine atom adjacent to the secondary alcohol exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the hydroxyl group compared to the non-fluorinated analog. This increased acidity translates to a stronger hydrogen-bond donor (HBD) capacity, which is frequently a critical determinant for tight binding in kinase hinge regions and agrochemical target sites [1].
| Evidence Dimension | Hydroxyl pKa (Calculated/Experimental proxy) |
| Target Compound Data | pKa ~ 13.2 |
| Comparator Or Baseline | 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (pKa ~ 14.5) |
| Quantified Difference | 1.3 log unit reduction in pKa (stronger H-bond donor) |
| Conditions | Aqueous thermodynamic pKa determination / computational consensus |
Selecting the fluorinated variant provides a superior pharmacophoric interaction profile, directly increasing the probability of achieving high-affinity target binding.
Synthesizing this structural motif in-house requires the alkylation of 4-chloro-3,5-dimethylpyrazole with epifluorohydrin—a highly volatile, toxic, and mutagenic reagent. Procuring the pre-synthesized 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol eliminates this severe environmental, health, and safety (EHS) risk from the laboratory workflow while guaranteeing a purity profile free from the oligomeric byproducts typical of epoxide ring-opening reactions [1].
| Evidence Dimension | EHS Risk and Purification Time |
| Target Compound Data | Ready-to-use building block (>98% purity) |
| Comparator Or Baseline | In-house synthesis via epifluorohydrin |
| Quantified Difference | Eliminates handling of a Category 1B mutagen; saves 2-3 days of prep-HPLC purification |
| Conditions | Standard laboratory safety and purification protocols |
Outsourcing the hazardous fluorohydrin installation protects laboratory personnel and accelerates project timelines by bypassing a notoriously difficult purification step.
Because the 4-chloro-3,5-dimethylpyrazole core is highly resistant to environmental and metabolic degradation, this compound is an ideal starting material for synthesizing next-generation succinate dehydrogenase inhibitors (SDHIs). The pre-installed fluorohydrin provides a robust site for etherification to append lipophilic tail groups, ensuring high yields without the risk of epoxide reversion [1].
In pharmaceutical lead generation, the enhanced hydrogen-bond donor capacity of the fluorine-adjacent secondary alcohol makes this compound superior to non-fluorinated analogs for interacting with kinase hinge-region residues. Procurement of this specific building block allows medicinal chemists to rapidly elaborate the hydroxyl group while maintaining optimal physicochemical properties for target binding [2].
The compound serves as a high-quality, structurally rigid fragment for 19F NMR-based screening. By sourcing the pre-synthesized, high-purity material, screening facilities avoid the oligomeric impurities associated with in-house synthesis, ensuring clean NMR spectra and reliable hit identification, while the chloro group provides a clear vector for subsequent fragment growing [3].